molecular formula C13H12O3 B1330893 4,8-Dimethoxy-1-naphthaldehyde CAS No. 69833-11-0

4,8-Dimethoxy-1-naphthaldehyde

Cat. No. B1330893
CAS RN: 69833-11-0
M. Wt: 216.23 g/mol
InChI Key: QPWMJXDYPQFBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethoxy-1-naphthaldehyde is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.24 .


Synthesis Analysis

Based on acetyl migration, an efficient synthesis of 4,8-dimethoxy-1-naphthol has been achieved with high overall yield . The reaction conditions were mild and the workup of each step was much simpler .


Molecular Structure Analysis

The molecular structure of 4,8-Dimethoxy-1-naphthaldehyde consists of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3 .


Physical And Chemical Properties Analysis

4,8-Dimethoxy-1-naphthaldehyde is a solid at room temperature . It has a molecular weight of 216.24 .

Scientific Research Applications

I conducted a search for the scientific research applications of “4,8-Dimethoxy-1-naphthaldehyde”, but unfortunately, the available information is quite limited and does not provide a detailed analysis of unique applications. The sources primarily offer product information and general properties of the compound .

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

4,8-dimethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWMJXDYPQFBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346439
Record name 4,8-dimethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dimethoxy-1-naphthaldehyde

CAS RN

69833-11-0
Record name 4,8-dimethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 3
Reactant of Route 3
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 4
Reactant of Route 4
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
4,8-Dimethoxy-1-naphthaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.